molecular formula C23H22ClN3O4 B2524841 1-(2-((3-(4-氯苯基)-4-氧代-4H-色满-2-基)氨基)-2-氧代乙基)哌啶-4-甲酰胺 CAS No. 879760-19-7

1-(2-((3-(4-氯苯基)-4-氧代-4H-色满-2-基)氨基)-2-氧代乙基)哌啶-4-甲酰胺

货号: B2524841
CAS 编号: 879760-19-7
分子量: 439.9
InChI 键: COFCLWZQMAISJO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H22ClN3O4 and its molecular weight is 439.9. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

  1. 合成和抗菌评估: 该化合物已在探索具有潜在抗菌性能的新型衍生物的研究中合成。Pouramiri、Kermani 和 Khaleghi (2017) 的一项研究证明了合成类似化合物,证实了对革兰氏阴性菌和革兰氏阳性菌的抗菌作用 (Pouramiri, Kermani, & Khaleghi, 2017).

  2. 抗肿瘤和抗氧化活性: Bialy 和 Gouda (2011) 的研究涉及合成该化合物的衍生物,评估其抗肿瘤和抗氧化活性。一些合成的产物表现出有希望的抗氧化活性 (Bialy & Gouda, 2011).

  3. 抗菌活性和对接研究: Okasha 等人 2022 年的一项研究重点关注相关化合物的合成及其抗菌活性。本研究包括分子对接分析,表明合成的分子表现出杀菌和杀真菌作用 (Okasha et al., 2022).

  4. 香豆素衍生物的合成和生物学评估: Ramaganesh、Bodke 和 Venkatesh (2010) 的另一项研究探讨了含有该化合物的香豆素衍生物的合成,重点关注它们的抗菌活性 (Ramaganesh, Bodke, & Venkatesh, 2010).

  5. 细胞毒活性及分子对接: El Gaafary 等人 (2021) 合成了一种类似的化合物,并评估了其对各种癌细胞系的细胞毒活性,以及分子对接研究。该化合物对这些细胞系表现出有希望的细胞毒活性 (El Gaafary et al., 2021).

  6. 雌激素受体结合和分子对接: Parveen 等人 (2017) 的研究合成了该化合物的衍生物,并评估了它们与雌激素受体的结合亲和力和对乳腺癌细胞系的细胞毒活性。还进行了分子对接研究 (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

  7. CB1 大麻素受体相互作用: Shim 等人的一项研究 (2002) 分析了类似拮抗剂化合物与 CB1 大麻素受体的分子相互作用,提供了对这些化合物的构效关系的见解 (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

作用机制

Target of Action

The primary target of this compound is Protein Kinase B (PKB), also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB . It competes with ATP for binding to the active site of PKB, thereby preventing the phosphorylation and activation of the kinase . This compound has been optimized to provide nanomolar inhibition of PKB with up to 150-fold selectivity over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)/PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation by phosphorylation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The compound strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . It modulates biomarkers of signaling through PKB in vivo .

未来方向

The compound has shown promise in preclinical studies and is currently in phase I clinical trials . It has potential for personalized medicine based on the genetic status of PIK3CA, PTEN, and RAS . The compound has also shown potential for use in combination with other anti-cancer agents .

属性

IUPAC Name

1-[2-[[3-(4-chlorophenyl)-4-oxochromen-2-yl]amino]-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4/c24-16-7-5-14(6-8-16)20-21(29)17-3-1-2-4-18(17)31-23(20)26-19(28)13-27-11-9-15(10-12-27)22(25)30/h1-8,15H,9-13H2,(H2,25,30)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFCLWZQMAISJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。